Cas no 94160-25-5 (Ethyl 3-hydroxycyclohexanecarboxylate)

Ethyl 3-hydroxycyclohexanecarboxylate structure
94160-25-5 structure
商品名:Ethyl 3-hydroxycyclohexanecarboxylate
CAS番号:94160-25-5
MF:C9H16O3
メガワット:172.221543312073
MDL:MFCD00205586
CID:811890
PubChem ID:329764783

Ethyl 3-hydroxycyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-hydroxycyclohexanecarboxylate
    • Cyclohexanecarboxylicacid, 3-hydroxy-, ethyl ester
    • ethyl 3-hydroxycyclohexane-1-carboxylate
    • PB48890
    • ETHYL 3-HYDROXY-CYCLOHEXANECARBOXYLATE
    • Ethyl 3-hydroxycyclohexanecarboxylate, 98%
    • MFCD31925499
    • DB-342965
    • 94160-25-5
    • CS-0197525
    • EINECS 303-308-6
    • MFCD30802939
    • SB23091
    • SCHEMBL5427377
    • Ethyl3-hydroxycyclohexanecarboxylate
    • PB41453
    • Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester
    • MFCD00205586
    • DTXSID10916224
    • AKOS016006607
    • PB41906
    • SY110653
    • SB23090
    • AS-37690
    • ZB1700
    • SY343919
    • SY270401
    • NS00065602
    • MDL: MFCD00205586
    • インチ: 1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3
    • InChIKey: BGAOLPQGOBDXBH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC(O)CCC1)OCC

計算された属性

  • せいみつぶんしりょう: 172.109944368g/mol
  • どういたいしつりょう: 172.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.067 g/mL at 25 °C
  • ふってん: 251.4℃ at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.481
  • PSA: 46.53000
  • LogP: 1.10060

Ethyl 3-hydroxycyclohexanecarboxylate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

Ethyl 3-hydroxycyclohexanecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB446395-1g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
1g
€93.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E919715-1g
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 98%
1g
¥503.10 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E919715-250mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 98%
250mg
¥173.70 2022-01-10
abcr
AB446395-1 g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
1g
€89.40 2022-06-02
TRC
E945460-500mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5
500mg
$87.00 2023-05-18
abcr
AB446395-5 g
Ethyl 3-hydroxycyclohexanecarboxylate, 95%; .
94160-25-5 95%
5g
€168.40 2022-06-02
eNovation Chemicals LLC
Y1208933-10G
ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 97%
10g
$255 2024-07-21
1PlusChem
1P003QOK-250mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 97.00%
250mg
$11.00 2023-12-15
1PlusChem
1P003QOK-500mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 95%
500mg
$26.00 2024-04-19
A2B Chem LLC
AB73748-500mg
Ethyl 3-hydroxycyclohexanecarboxylate
94160-25-5 95%
500mg
$23.00 2024-05-20

Ethyl 3-hydroxycyclohexanecarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synthesis of amino derivatives of 4,5,6,7-tetrahydrobenzothiazole. II. The 4-, 5- and 6-aminomethyl derivatives with cardiovascular activity
Maillard, Jacques; Delaunay, Pierre; Langlois, Michel; Portevin, Bernard; Legeai, Jacques; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 457-60

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Ethanol ;  48 h, rt
リファレンス
Preparation of tetrasubstituted heteroaryl compounds and their use as MDM2 and/or MDM4 modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C; 0 °C → rt; 30 min, rt
1.2 overnight, rt
リファレンス
Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases
Cheng, Peter T. W. ; Kaltenbach, Robert F.; Zhang, Hao; Shi, Jun; Tao, Shiwei; et al, Journal of Medicinal Chemistry, 2021, 64(21), 15549-15581

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  4 bar
リファレンス
9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors
Zimmermann, Kurt; Sang, Xiaopeng; Mastalerz, Harold A.; Johnson, Walter L.; Zhang, Guifen; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(14), 2809-2812

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Tricyclic compound serving as immunomodulator
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
リファレンス
9-Substituted aminotriazoloquinazoline derivatives as adenosine receptor antagonists, pharmaceutical composition and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 60 psi, rt; 3 d, rt
リファレンス
Preparation of carbazoles useful as bromodomain inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  overnight, 12 kbar, rt
リファレンス
Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)
De Lucca, George V.; Shi, Qing; Liu, Qingjie; Batt, Douglas G.; Beaudoin Bertrand, Myra; et al, Journal of Medicinal Chemistry, 2016, 59(17), 7915-7935

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Preparation of tetracyclic, fused-ring 1,4-diazepines as platelet-activating factor (PAF) antagonists
, Federal Republic of Germany, , ,

Ethyl 3-hydroxycyclohexanecarboxylate Raw materials

Ethyl 3-hydroxycyclohexanecarboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:94160-25-5)Ethyl 3-hydroxycyclohexanecarboxylate
A916752
清らかである:99%/99%
はかる:5g/25g
価格 ($):179.0/667.0